6-Chloro-2-hydrazinylbenzo[d]thiazole
Overview
Description
6-Chloro-2-hydrazinylbenzo[d]thiazole is a chemical compound with the molecular formula C7H6ClN3S . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 6-Chloro-2-hydrazinylbenzo[d]thiazole involves several steps. The substituted aniline and ammonium thiocyanate are mixed in glacial acetic acid and cooled in an ice bath. Bromine is then added dropwise to keep the temperature below 10°C. After stirring for an additional 30 minutes, the precipitate is collected and recrystallized from ethanol to give 2-aminobenzthiazoles . The substituted 2-aminobenzthiazoles are then added to hydrazine hydrate and hydrazine dihydrochloride in ethylene glycol and heated at 140°C for 2 hours . The precipitate is filtered and used directly for the next step without further purification .Molecular Structure Analysis
The molecular weight of 6-Chloro-2-hydrazinylbenzo[d]thiazole is 199.66 . Unfortunately, the specific details about its linear structure formula and InChI Key are not provided .Physical And Chemical Properties Analysis
6-Chloro-2-hydrazinylbenzo[d]thiazole has a density of 1.599g/cm3 . Its boiling point is 361.293°C at 760 mmHg , and its melting point is 263°C . The flash point is 172.304°C .Scientific Research Applications
Application 3: Synthesis of Chloro-Containing Molecules for Drug Discovery
- Results or Outcomes : More than 250 FDA approved chlorine-containing drugs were available in the market and many pharmaceutically important drug candidates are in pre-clinical trials . The review suggests that in the coming decades there will be an even greater number of new chlorine-containing pharmaceuticals in the market .
Application 5: Synthesis of Chloro-Containing Molecules for Drug Discovery
- Results or Outcomes : More than 250 FDA approved chlorine-containing drugs were available in the market and many pharmaceutically important drug candidates are in pre-clinical trials . The review suggests that in the coming decades there will be an even greater number of new chlorine-containing pharmaceuticals in the market .
Application 6: Synthesis and Pharmacological Evaluation of N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine Carboxamide Derivatives
Safety And Hazards
The safety information for 6-Chloro-2-hydrazinylbenzo[d]thiazole indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . The signal word is “Warning” and the hazard statements include H302, H312, H315, H319, H332, and H335 . It is also noted that it harms public health and the environment by destroying ozone in the upper atmosphere .
properties
IUPAC Name |
(6-chloro-1,3-benzothiazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAIRAQEQLLZMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353193 | |
Record name | 6-Chloro-2-hydrazinyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-hydrazinylbenzo[d]thiazole | |
CAS RN |
51011-54-2 | |
Record name | 6-Chloro-2-hydrazinyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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